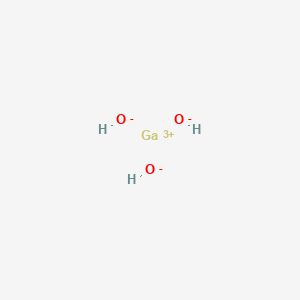
Tin Sn-117
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin Sn-117, also known as Tin-117, is a stable isotope of tin with an atomic number of 50 and a mass number of 117. It contains 50 protons and 67 neutrons. Tin-117 is one of the ten stable isotopes of tin and has a natural abundance of approximately 7.68% . This isotope is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin-117 can be produced through various synthetic routes. One common method involves the use of accelerators, where high-energy particles are directed at target materials to induce nuclear reactions. For instance, the Sb (p,x) and Cd-116 (α,3n) reactions are known to provide high yields of Tin-117 . These reactions typically require specific conditions, such as high temperatures and controlled environments, to ensure the desired isotope is produced efficiently.
Industrial Production Methods
In industrial settings, Tin-117 is often produced using commercial cyclotrons. The production process involves bombarding a cadmium target with alpha particles, resulting in the formation of Tin-117 . This method allows for the production of high-purity Tin-117, which is essential for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tin-117 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical properties of tin and the specific conditions under which the reactions occur.
Common Reagents and Conditions
Oxidation: Tin-117 can react with oxygen to form tin oxides. This reaction typically occurs at elevated temperatures.
Reduction: Tin-117 can be reduced by hydrogen or other reducing agents to form elemental tin.
Substitution: Tin-117 can participate in substitution reactions with halogens, such as chlorine, to form tin halides.
Major Products
The major products formed from these reactions include tin oxides, tin halides, and elemental tin. These products have various applications in different fields, including materials science and catalysis.
Wissenschaftliche Forschungsanwendungen
Tin-117 has a wide range of scientific research applications:
Chemistry: Tin-117 is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, Tin-117 is used for labeling biomolecules, allowing researchers to track and study biological processes.
Medicine: Tin-117 is used in medical imaging and therapy.
Industry: Tin-117 is used in the production of high-tech materials, such as semiconductors and advanced alloys.
Wirkmechanismus
The mechanism by which Tin-117 exerts its effects depends on its specific application. In medical imaging, Tin-117 is used as a radiotracer, where it emits gamma rays that can be detected by imaging equipment. In targeted radiotherapy, Tin-117 can deliver therapeutic radiation to specific tissues, causing damage to cancer cells while minimizing harm to surrounding healthy tissues . The molecular targets and pathways involved in these processes vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin-117 can be compared with other stable isotopes of tin, such as Tin-116, Tin-118, and Tin-119. These isotopes share similar chemical properties but differ in their nuclear properties and specific applications.
Uniqueness
What sets Tin-117 apart from other isotopes is its specific nuclear properties, such as its stable nature and the types of radiation it emits. These properties make Tin-117 particularly suitable for applications in medical imaging and therapy, where precise and controlled radiation is required .
Conclusion
Tin-117 is a versatile and valuable isotope with a wide range of applications in scientific research, medicine, and industry. Its unique properties and stable nature make it an essential tool for researchers and professionals in various fields.
Eigenschaften
CAS-Nummer |
13981-59-4 |
|---|---|
Molekularformel |
Sn |
Molekulargewicht |
116.902954 g/mol |
IUPAC-Name |
tin-117 |
InChI |
InChI=1S/Sn/i1-2 |
InChI-Schlüssel |
ATJFFYVFTNAWJD-YPZZEJLDSA-N |
SMILES |
[Sn] |
Isomerische SMILES |
[117Sn] |
Kanonische SMILES |
[Sn] |
Synonyme |
117Sn isotope Sn-117 isotope Tin-117 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)



